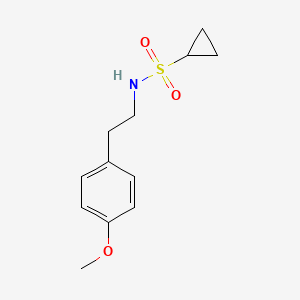

N-(4-methoxyphenethyl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of sulfonamides derived from 4-methoxyphenethylamine was synthesized by reacting it with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate solution at pH 9 . This parent molecule was subsequently treated with various alkyl/aralkyl halides, using N,N-dimethylformamide (DMF) as solvent and LiH as activator to produce a series of new N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The parent molecule was treated with various alkyl/aralkyl halides to produce a series of new N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Therapeutics

A study demonstrated the synthesis of sulfonamides derived from 4-methoxyphenethylamine, including compounds similar to N-(4-methoxyphenethyl)cyclopropanesulfonamide, as potential therapeutic agents for Alzheimer’s disease. These compounds exhibited significant acetylcholinesterase inhibitory activity, suggesting their utility in designing potent inhibitors for Alzheimer’s treatment. The inhibitory effects on acetylcholinesterase and DPPH were evaluated, with certain derivatives showing comparable activity to standard treatments. Docking studies further supported their potential as acetylcholinesterase inhibitors (Abbasi et al., 2018).

Asymmetric Synthesis

Research on the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes has led to a method for synthesizing functionalized cyclopropanes. This process is highly diastereoselective and enantioselective, offering a practical approach for the asymmetric synthesis of cyclopropane derivatives, including those related to this compound. The study highlights the factors controlling enantioselectivity and the utility of these reactions in creating stereoisomers of cyclopropane amino acids (Davies et al., 1996).

Organic Synthesis and Photolysis

The synthesis of sulfonylcyclopropanes via the addition of a sulfonylcarbene to alkenes was explored, showcasing a route to create sulfonyl substituted cyclopropanes. This research provides insights into the reactivity of compounds like this compound under photolytic conditions, indicating the potential for diverse synthetic applications (Leusen et al., 2010).

Fuel Cell Applications

New locally and densely sulfonated poly(ether sulfone)s were prepared for fuel cell applications, illustrating the utility of sulfonated compounds in enhancing proton conduction. This research demonstrates the relevance of sulfonate groups, akin to those in this compound, in developing materials with efficient proton conduction properties for energy technologies (Matsumoto et al., 2009).

Environmental Remediation

The degradation of sulfonamides, such as sulfamethoxazole, by thermo activated persulfate oxidation was studied, providing a method for remediating water contaminated by sulfonamides. This research may have implications for the environmental fate and treatment of sulfonamide compounds, including this compound, highlighting the importance of developing efficient degradation pathways for these pollutants (Ji et al., 2015).

Mecanismo De Acción

While the mechanism of action for “N-(4-methoxyphenethyl)cyclopropanesulfonamide” is not explicitly stated, similar compounds have been designed to evaluate their inhibitory effects on acetylcholinesterase enzyme . For instance, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed acetylcholinesterase inhibitory activity comparable to Neostigmine methylsulfate .

Direcciones Futuras

The future directions for “N-(4-methoxyphenethyl)cyclopropanesulfonamide” and similar compounds could involve further exploration of their therapeutic potential. For instance, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed promising acetylcholinesterase inhibitory activity and could serve as a lead structure for the design of more potent acetylcholinesterase inhibitors .

Propiedades

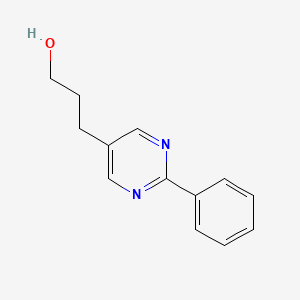

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-16-11-4-2-10(3-5-11)8-9-13-17(14,15)12-6-7-12/h2-5,12-13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZKCSXXTYPTKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNS(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2993186.png)

![Diethyl 5-[2-[[4-butyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2993187.png)

![2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride](/img/structure/B2993191.png)

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide](/img/structure/B2993193.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2993198.png)

![5-(2-chloro-6-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2993199.png)